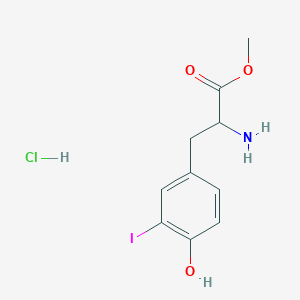
3-Iodo-L-tyrosine Methyl Ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxy group, and an iodine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-iodophenylacetic acid and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like sodium iodide (NaI) or alkyl halides.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the iodine atom, resulting in different reactivity and applications.
Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate: Lacks the hydroxy group, affecting its chemical properties and uses.
Methyl (2S)-2-amino-3-(4-hydroxy-3-bromophenyl)propanoate: Contains a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness
Methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride is unique due to the presence of both hydroxy and iodine groups on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific reactions and applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H13ClINO3 |
|---|---|
Molecular Weight |
357.57 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H |
InChI Key |
CCYPOKVFIQWUNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















